molecular formula C11H13IN2O B12082968 1-(3-Iodobenzoyl)pyrrolidin-3-amine

1-(3-Iodobenzoyl)pyrrolidin-3-amine

Cat. No.: B12082968
M. Wt: 316.14 g/mol
InChI Key: GXETWWNTSVOUDI-UHFFFAOYSA-N
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Description

1-(3-Iodobenzoyl)pyrrolidin-3-amine is an organic compound characterized by the presence of a pyrrolidine ring substituted with an iodobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodobenzoyl)pyrrolidin-3-amine typically involves the acylation of pyrrolidin-3-amine with 3-iodobenzoic acid or its derivatives. A common method includes the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodobenzoyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoyl derivatives, while oxidation and reduction can lead to different functionalized pyrrolidine compounds.

Scientific Research Applications

1-(3-Iodobenzoyl)pyrrolidin-3-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Iodobenzoyl)pyrrolidin-3-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

  • 1-(3-Bromobenzoyl)pyrrolidin-3-amine
  • 1-(3-Chlorobenzoyl)pyrrolidin-3-amine
  • 1-(3-Fluorobenzoyl)pyrrolidin-3-amine

Comparison: 1-(3-Iodobenzoyl)pyrrolidin-3-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

Molecular Formula

C11H13IN2O

Molecular Weight

316.14 g/mol

IUPAC Name

(3-aminopyrrolidin-1-yl)-(3-iodophenyl)methanone

InChI

InChI=1S/C11H13IN2O/c12-9-3-1-2-8(6-9)11(15)14-5-4-10(13)7-14/h1-3,6,10H,4-5,7,13H2

InChI Key

GXETWWNTSVOUDI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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